

Application Notes and Protocols: 6-TET Dipivaloate NHS Ester Conjugation

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Compound of Interest

Compound Name: 6-TET dipivaloate

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Introduction

This document provides a detailed protocol for the conjugation of 6-TET (Tetrachlorofluorescein) dipivaloate N-hydroxysuccinimidyl (NHS) ester to proteins and antibodies. 6-TET is a green fluorescent dye commonly used for labeling biomolecules in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1][2] The NHS ester functional group allows for covalent attachment to primary amines (e.g., lysine residues) on the target biomolecule, forming a stable amide bond.[3][4] The dipivaloate modification may enhance the properties of the fluorophore, although specific data for this derivative is not widely available. The following protocol is based on established methods for NHS ester conjugation and can be adapted for specific experimental needs.

Principle of Reaction

N-hydroxysuccinimide (NHS) esters are amine-reactive reagents that react with primary amines on proteins, such as the ϵ -amino groups of lysine residues, to form stable amide bonds.[3] The reaction is most efficient at a slightly basic pH (8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic. The NHS ester is first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the protein solution in an appropriate buffer.

Materials and Reagents

Reagent/Material	Specifications
6-TET dipivaloate NHS ester	-
Protein/Antibody	2-10 mg/mL in amine-free buffer
Conjugation Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5
Anhydrous DMSO or DMF	High purity, amine-free
Quenching Solution (optional)	1 M Tris-HCl, pH 7.4 or 1 M Glycine
Purification Column	Sephadex G-25 or equivalent size exclusion column
Purification Buffer	Phosphate Buffered Saline (PBS), pH 7.4
Storage Buffer	PBS with 0.01-0.03% sodium azide and 5-10 mg/mL BSA

Experimental Protocol

This protocol outlines the steps for conjugating **6-TET dipivaloate** NHS ester to a typical IgG antibody.

Preparation of Antibody

- The antibody solution should be free of any amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA), as these will compete with the labeling reaction.
- If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.3) or PBS.
- The recommended antibody concentration is between 2.5 and 10 mg/mL.

Preparation of 6-TET Dipivaloate NHS Ester Stock Solution

- Allow the vial of **6-TET dipivaloate** NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF. For example, for a 1 mg vial of a compound with a molecular weight of approximately 600 g/mol, this would involve dissolving it in 167 μ L of solvent.
- The NHS ester solution should be prepared fresh and used immediately, as its reactivity decreases over time in the presence of moisture.

Conjugation Reaction

- The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of the dye is recommended.
- While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM **6-TET dipivaloate** NHS ester stock solution dropwise.
- Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

Quenching the Reaction (Optional)

- To stop the reaction, a quenching solution such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.
- Incubate for an additional 10-15 minutes at room temperature.

Purification of the Conjugate

- Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled antibody, while the later, slower-migrating colored fractions will contain the free dye.

- Monitor the fractions by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of 6-TET (approximately 521 nm).
- Pool the fractions containing the purified conjugate.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times M_{\text{protein}}) / ((A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}})$$

Where:

- A_{max} is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~521 nm for 6-TET).
- A_{280} is the absorbance of the conjugate at 280 nm.
- M_{protein} is the molecular weight of the protein (e.g., ~150,000 Da for IgG).
- ϵ_{dye} is the molar extinction coefficient of the dye at its A_{max} .
- CF is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max}).

Storage of the Conjugate

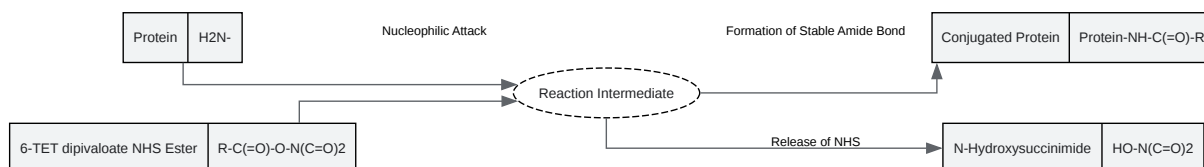
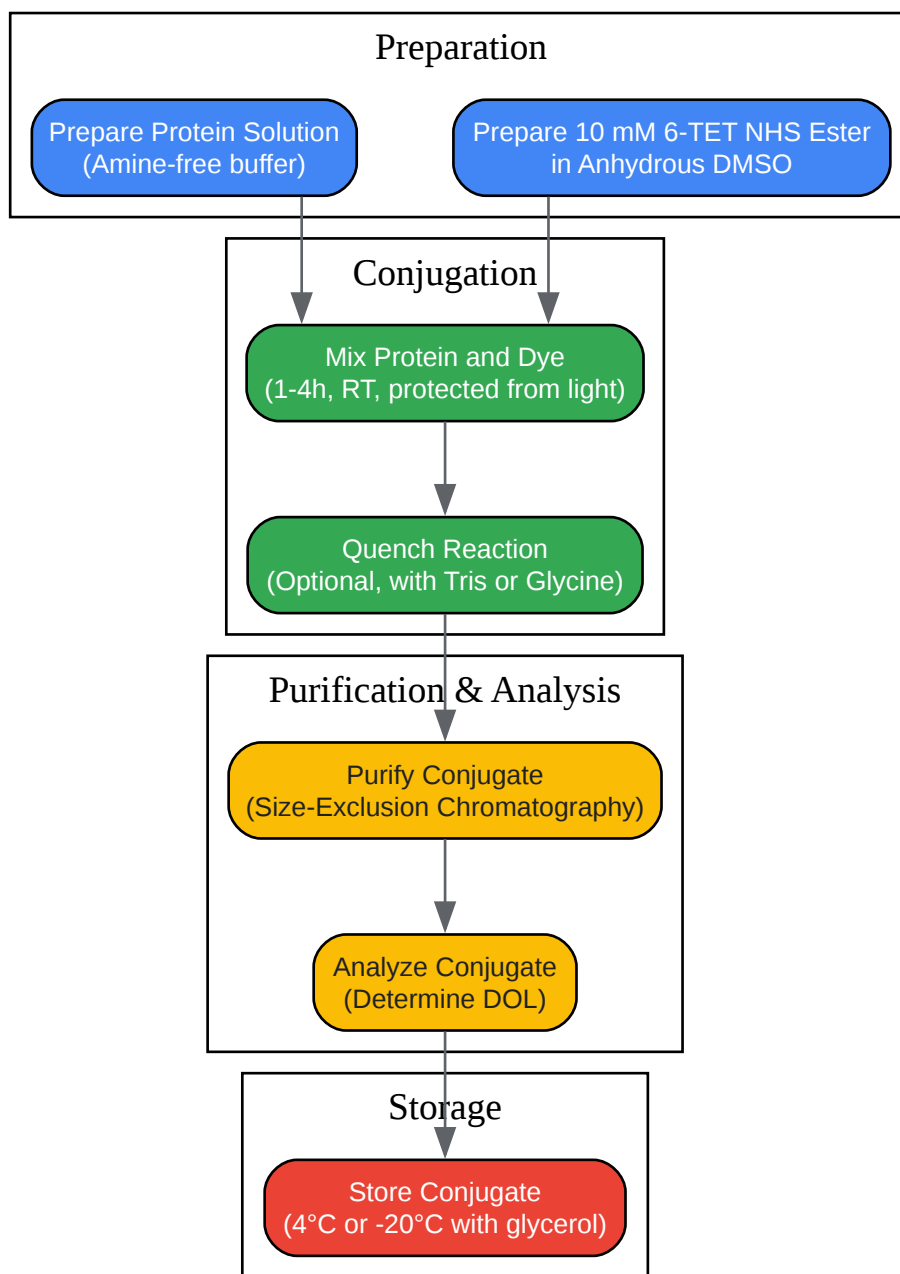
- Store the purified conjugate at 4°C, protected from light.
- For long-term storage, add a stabilizing agent like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).
- For storage at -20°C, glycerol can be added to a final concentration of 50%. Under these conditions, the conjugate should be stable for a year or more.

Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Reaction pH	8.0 - 8.5	
Protein Concentration	2 - 10 mg/mL	
Dye:Protein Molar Ratio	10:1 to 20:1	
Reaction Time	1 - 4 hours at room temperature or overnight at 4°C	
Reaction Temperature	Room Temperature or 4°C	
6-TET Excitation Max	~521 nm	
6-TET Emission Max	~535-542 nm	

Experimental Workflow and Reaction Diagram

Below are diagrams illustrating the experimental workflow and the chemical reaction of the conjugation process.



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